Fmoc-D-Orn(Aloc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

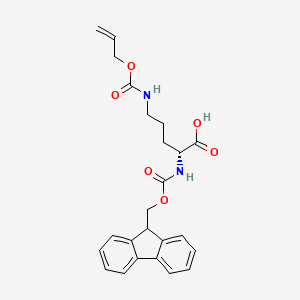

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLIOYNXBHZZBI-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679804 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-74-0 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-D-Orn(Aloc)-OH: Properties, Structure, and Strategic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of peptide synthesis, the strategic selection of building blocks is paramount to success. Among the vast array of available amino acid derivatives, N-α-(9-fluorenylmethyloxycarbonyl)-N-δ-(allyloxycarbonyl)-D-ornithine, commonly abbreviated as Fmoc-D-Orn(Aloc)-OH, stands out as a critical tool for the construction of complex and modified peptides. Its utility is rooted in the principle of orthogonal protection, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides an in-depth exploration of the chemical properties, structure, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. This data informs crucial experimental parameters such as solvent choice, reaction conditions, and purification strategies.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 214750-74-0 | [3][4] |

| Molecular Formula | C₂₄H₂₆N₂O₆ | [3][5] |

| Molecular Weight | 438.47 g/mol | [5][6] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMF | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

| Predicted Boiling Point | 683.9 ± 55.0 °C | [4] |

| Predicted Density | 1.32 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 3.85 ± 0.21 | [4] |

Molecular Structure and Key Features

The unique functionality of this compound arises from its distinct structural components: the D-ornithine backbone, the base-labile Fmoc protecting group on the α-amino group, and the palladium-labile Aloc protecting group on the δ-amino group of the side chain.

Caption: Chemical structure of this compound.

The Power of Orthogonal Protection in Peptide Synthesis

The strategic advantage of this compound lies in its orthogonal protection scheme.[1] This means that the Fmoc and Aloc groups can be selectively removed under different chemical conditions, allowing for precise, site-specific modifications of the peptide chain.

The Fmoc Group: A Base-Labile Handle

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in SPPS.[7][8] Its popularity stems from its stability to acidic conditions and its facile removal with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9]

The deprotection mechanism proceeds via a β-elimination pathway. The basic conditions facilitate the abstraction of the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and dibenzofulvene.[7][10][11] The dibenzofulvene byproduct is often trapped by the amine base to prevent side reactions.[11]

The Aloc Group: A Palladium-Catalyzed Switch

The allyloxycarbonyl (Aloc) group provides orthogonal protection for the side-chain amino group of ornithine.[12] Unlike the Fmoc group, the Aloc group is stable to the basic conditions used for Fmoc removal and to the acidic conditions often used for peptide cleavage from the resin.[13][14]

The removal of the Aloc group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[12][13][15] The catalytic cycle involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, regenerating the catalyst and releasing the deprotected amine.[12][13]

Caption: Orthogonal protection strategy workflow.

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of the Fmoc and Aloc groups in the context of SPPS.

Protocol 1: Fmoc Group Deprotection

This protocol outlines the standard procedure for the removal of the N-α-Fmoc group during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[9]

-

Drain the DMF from the resin.

-

Add the deprotection solution to the resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV monitoring of the dibenzofulvene adduct in the washings.[8]

Protocol 2: Aloc Group Deprotection

This protocol details the palladium-catalyzed removal of the N-δ-Aloc group, enabling subsequent side-chain modification.

Materials:

-

Aloc-protected peptide-resin

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

-

Acetic acid (AcOH)

-

N-Methylmorpholine (NMM)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

-

Swell the resin in anhydrous DCM or CHCl₃.[14]

-

Prepare the deprotection cocktail. A commonly used mixture is CHCl₃/AcOH/NMM (e.g., in a 37:2:1 ratio).[15]

-

Add the deprotection cocktail to the swollen resin.

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.2-0.3 equivalents relative to the resin loading), to the resin suspension.

-

Agitate the reaction mixture at room temperature for 20-60 minutes.[14] The reaction vessel should be protected from light.

-

Monitor the reaction for completion using a suitable method (e.g., Kaiser test). If the reaction is incomplete, the deprotection step can be repeated.

-

Once the reaction is complete, drain the solution and wash the resin extensively with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.

Applications in Advanced Peptide Synthesis

The unique properties of this compound open up a wide range of possibilities for the synthesis of complex peptides.

Synthesis of Branched and Cyclic Peptides

The orthogonal nature of the Fmoc and Aloc protecting groups is particularly advantageous for the synthesis of branched and cyclic peptides.[16] After elongation of the linear peptide chain, the Aloc group on the ornithine side chain can be selectively removed, and a second peptide chain can be assembled on the newly exposed amino group, creating a branched peptide. Alternatively, the deprotected side-chain amine can be coupled to the N-terminus of the same peptide or another side chain to form a cyclic peptide.

Site-Specific Labeling and Conjugation

This compound is an invaluable tool for the site-specific incorporation of labels, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), onto a peptide.[17] Following the selective deprotection of the Aloc group, the desired moiety can be conjugated to the ornithine side chain without affecting the rest of the peptide.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern peptide chemist. A comprehensive understanding of its chemical properties, the nuances of its orthogonal protecting groups, and the associated deprotection protocols is essential for its successful implementation. By leveraging the strategic advantages of this reagent, researchers and drug development professionals can unlock new possibilities in the design and synthesis of complex and modified peptides for a wide range of therapeutic and research applications.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Modern Peptide. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Orn(Aloc)-OH [147290-11-7]. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 20(8), 14775-14793. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Orn(Alloc)-OH. PubChem Compound Database. Retrieved from [Link]

-

Thompson, R. E., Liu, M., & Muir, T. W. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie International Edition, 50(45), 10694-10698. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Thompson, R. E., Liu, M., & Muir, T. W. (2011). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 50(45), 10694-10698. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

-

RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 147290-11-7 Fmoc-Orn(Aloc)-OH. Retrieved from [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Subirós-Funosas, R., & Albericio, F. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(11), 2185. [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-D-Ala-OH - 5 g. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound | 214750-74-0 [amp.chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. scbt.com [scbt.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 14. peptide.com [peptide.com]

- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 16. Fmoc-Lys(Alloc)-OH Novabiochem 146982-27-6 [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

what is Fmoc-D-Orn(Aloc)-OH used for in research

An In-Depth Technical Guide to the Strategic Applications of Fmoc-D-Orn(Aloc)-OH in Advanced Peptide Research

Abstract

In the landscape of modern peptide science, the synthesis of complex, non-linear, and modified peptides is paramount for advancing therapeutics and biochemical understanding. The strategic incorporation of non-proteinogenic amino acids equipped with orthogonal protecting groups offers a powerful toolkit for the peptide chemist. This guide provides a deep dive into the utility of N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(allyloxycarbonyl)-D-ornithine (this compound), a versatile building block for Solid-Phase Peptide Synthesis (SPPS). We will explore the chemical rationale behind its design, its pivotal role in the synthesis of cyclic and branched peptides, and provide detailed, field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide synthesis strategies.

The Molecular Architecture: Understanding this compound

This compound is a derivative of D-ornithine, a non-proteinogenic amino acid structurally similar to lysine but with a shorter side chain.[1] Its utility in research is not merely due to the D-configuration, which inherently confers resistance to enzymatic degradation, but is fundamentally enabled by its dual-protection scheme.[1]

-

The Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group.[2][3] It is a base-labile protecting group, meaning it is stable under acidic and neutral conditions but can be cleanly and rapidly removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][4][5] This removal exposes the N-terminal amine for subsequent coupling of the next amino acid in the sequence.[2]

-

The Aloc Group (N-δ-protection): The allyloxycarbonyl (Aloc) group protects the delta-amino group on the ornithine side chain.[2][6] The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin.[5][7] Its removal requires a distinct set of chemical conditions: a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[8][9][10]

-

The D-Ornithine Core: The incorporation of a D-amino acid is a well-established strategy to enhance the metabolic stability of peptides.[1] Proteolytic enzymes, which are chiral, typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-isomer disrupts this recognition, prolonging the peptide's half-life in vivo. Ornithine itself provides a versatile side chain for modifications and is a key component in the synthesis of cyclic peptides and peptide conjugates for drug delivery.[11]

The combination of these three components makes this compound a cornerstone of orthogonal protection strategy in SPPS.[12] Orthogonality refers to the ability to remove one class of protecting group under specific conditions without affecting another, allowing for precise, site-selective modifications on the peptide chain while it is still anchored to the solid support.[2][12]

Diagram 1: Chemical Structure of this compound This diagram illustrates the key components of the molecule: the D-ornithine backbone, the base-labile Fmoc protecting group on the α-amine, and the palladium-labile Aloc protecting group on the δ-amine.

Caption: Step-by-step workflow for on-resin lactam bridge formation.

Experimental Protocol: Synthesis of a Head-to-Side-Chain Cyclic Peptide

This protocol describes the synthesis of a model cyclic peptide using this compound.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including this compound)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF [3]* Aloc deprotection reagents: Pd(PPh₃)₄, Phenylsilane (PhSiH₃) as scavenger [13]* Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS) [14] Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel. [15]2. Linear Peptide Synthesis: Assemble the linear peptide sequence using standard automated or manual Fmoc-SPPS protocols. [15][16] * Coupling: Use a 4-fold excess of Fmoc-amino acid, 3.9-fold excess of HATU, and 8-fold excess of DIPEA relative to the resin loading. Pre-activate for 1-2 minutes before adding to the resin. Allow to react for 1-2 hours. [17] * Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes, then 5-10 minutes). [4][17]Wash the resin thoroughly with DMF after each step.

-

Incorporate this compound at the desired position in the sequence.

-

-

N-terminal Fmoc Removal: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

-

Selective Aloc Deprotection:

-

Wash the resin extensively with DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (10-15 equivalents) in DCM.

-

Add the solution to the resin and agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours. [13]Repeat if necessary, monitoring with a Kaiser test to confirm the presence of the newly freed amine.

-

Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by extensive DMF and DCM washes.

-

-

On-Resin Cyclization:

-

Add a solution of coupling reagent (e.g., HATU, 3 eq.) and base (DIPEA, 6 eq.) in DMF to the resin. [14] * Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion (disappearance of free amines via Kaiser test). [3]6. Final Cleavage and Deprotection:

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. [14]7. Purification: Precipitate the crude peptide in cold diethyl ether. [15]Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Advanced Applications: Branched and Modified Peptides

The orthogonal nature of this compound also makes it an ideal building block for creating branched peptides. [18][19]After assembling the main peptide backbone, the Aloc group can be selectively removed on-resin, exposing the δ-amino group. A second, distinct peptide chain can then be synthesized starting from this side-chain amine, creating a well-defined branched structure.

This strategy is invaluable for constructing:

-

Multiple Antigenic Peptides (MAPs): Where multiple copies of an antigenic peptide are synthesized on a branched core to elicit a stronger immune response.

-

Peptide-Drug Conjugates: The ornithine side chain can serve as a specific attachment point for small molecule drugs, imaging agents, or polymers like PEG to improve pharmacokinetic properties. * Complex Peptidoglycan Mimics: Building synthetic models of bacterial cell wall components for immunological studies. [18] Table 1: Orthogonal Deprotection Strategies

| Protecting Group | Reagent | Conditions | Stability |

| Fmoc | 20% Piperidine in DMF | Mildly basic | Stable to acid and Pd(0) catalysis. [5] |

| Aloc | Pd(PPh₃)₄ / Scavenger | Neutral, Palladium(0) catalyzed | Stable to acid and base. [7][10] |

| tBu, Boc, Trt | Trifluoroacetic Acid (TFA) | Strongly acidic | Stable to base and Pd(0) catalysis. [7] |

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool that grants peptide chemists a high degree of control over molecular architecture. Its rationally designed orthogonal protection scheme is fundamental to the efficient synthesis of complex structures that are inaccessible through conventional linear synthesis. By enabling the on-resin formation of cyclic lactam bridges, the construction of well-defined branched peptides, and site-specific conjugations, this reagent is indispensable for modern drug discovery and chemical biology. As the demand for peptides with enhanced stability, higher potency, and novel functionalities continues to grow, the strategic use of building blocks like this compound will remain a critical component of the synthetic chemist's arsenal.

References

- Vertex AI Search. (2025). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH.

- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (2011). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]

-

PubMed. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Retrieved from [Link]

-

PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.

- BenchChem. (2025).

-

Aapptec Peptides. (n.d.). Fmoc-Lys(Aloc)-OH. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Orn(Alloc)-OH. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for N3-L-Orn(Fmoc)-OH in Cyclic Peptide Synthesis.

- Vertex AI Search. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.

-

CHEMET INDIA. (n.d.). Fmoc-D-Orn(Alloc)-OH. Retrieved from [Link]

- UCI Department of Chemistry. (2020).

-

Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.

- Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™.

-

MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Orn(Aloc)-OH. Retrieved from [Link]

- Athena Environmental Sciences. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Incorporating Fmoc-D-Bpa-OH in Solid-Phase Peptide Synthesis.

-

ACS Publications. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The ornithine effect in peptide cation dissociation. Retrieved from [Link]

- CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.

- BenchChem. (2025).

-

National Institutes of Health (NIH). (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]

- CEM Corporation. (n.d.).

Sources

- 1. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. benchchem.com [benchchem.com]

- 18. biotage.com [biotage.com]

- 19. kohan.com.tw [kohan.com.tw]

A Technical Guide to Fmoc-D-Orn(Aloc)-OH: A Keystone for Complex Peptide Architectures in Solid-Phase Peptide Synthesis

Abstract

In the landscape of advanced peptide therapeutics and research, the synthesis of non-linear and modified peptides—such as cyclic, branched, or conjugated structures—requires a sophisticated and highly controlled chemical strategy. The principle of orthogonal protection is the cornerstone of this approach, enabling the selective deprotection and modification of specific functional groups on a growing peptide chain.[1][2] This technical guide provides an in-depth exploration of Fmoc-D-Orn(Aloc)-OH, a specialized amino acid derivative that serves as a powerful tool for constructing complex peptide architectures. We will dissect the individual roles of its constituent parts—the base-labile Fmoc group, the proteolytically-resistant D-ornithine core, and the palladium-labile Aloc group—and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies to create novel peptide-based molecules.

Introduction: The Imperative for Orthogonal Chemistry in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, allowing for the efficient, stepwise assembly of amino acids on a solid support.[3] The most prevalent modern strategy, Fmoc/tBu chemistry, employs a temporary Nα-Fmoc protecting group (removed by base) and permanent side-chain protecting groups (e.g., tBu, Boc, Trt) that are removed during the final acid-mediated cleavage from the resin.[4] This binary, acid/base system is highly effective for linear peptides but lacks the finesse required for more intricate designs.

To achieve selective on-resin modifications, such as the formation of a lactam bridge for cyclization, a third layer of protection is necessary—one that can be removed without affecting the Nα-Fmoc group or the other acid-labile side-chain groups.[1][5] This is the principle of orthogonality.[1][2] this compound is an exemplary reagent that embodies this principle, providing a unique side-chain amine that is masked by the allyloxycarbonyl (Aloc) group. The Aloc group's selective removal via palladium catalysis unlocks a reactive handle for further chemistry, all while the peptide remains anchored to the resin with its other protecting groups intact.[6][7]

Component Analysis: The Anatomy of a Specialized Building Block

This compound is a trifunctional amino acid derivative where each component serves a distinct and critical purpose. Its structure and functionality are a deliberate convergence of chemical properties designed for maximum control in SPPS.

Caption: Chemical structure and functional components of this compound.

The Fmoc Group: The Temporary Nα-Shield

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most common SPPS strategy.[3] It protects the alpha-amine of the amino acid during the coupling reaction. Its key feature is its lability to secondary amines, typically a 20% solution of piperidine in DMF, which induces cleavage via a β-elimination mechanism.[8] This condition is orthogonal to both the acid-labile side-chain groups and the palladium-labile Aloc group, allowing for the sequential addition of amino acids to the growing peptide chain.[8]

The D-Ornithine Core: The Structural and Functional Hub

Ornithine is a non-proteinogenic amino acid with a side chain terminating in a primary amine, one methylene group shorter than lysine. This side-chain amine is the site of modification. The choice of the D-enantiomer is a strategic decision to enhance the resulting peptide's therapeutic potential.[9] Peptides containing D-amino acids exhibit significantly increased resistance to degradation by endogenous proteases, which are stereoselective for L-amino acids.[10] This proteolytic stability leads to a longer in-vivo half-life, a critical attribute for peptide-based drugs.[11][12]

The Aloc Group: The Orthogonal Key

The allyloxycarbonyl (Aloc) group is used to protect the δ-amino group of the ornithine side chain. Its stability to both acidic (TFA) and basic (piperidine) conditions makes it fully orthogonal to the standard Fmoc/tBu SPPS strategy.[7][8] The Aloc group is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃). This unique removal chemistry provides the synthetic chemist with a precise tool to unmask the ornithine side chain at any desired point in the synthesis for further modification.

| Component | Chemical Name | Role in SPPS | Deprotection Condition |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Temporary Nα-amino protection | 20% Piperidine in DMF (Base-labile) |

| D-Orn | D-Ornithine | Structural core, provides side-chain amine & proteolytic resistance | - |

| Aloc | Allyloxycarbonyl | Orthogonal side-chain (δ-amino) protection | Pd(PPh₃)₄ / Phenylsilane in DCM (Palladium-catalyzed) |

| -OH | Carboxylic Acid | C-terminus for activation and coupling to the resin-bound amine | - |

The Strategic Application in Solid-Phase Peptide Synthesis

The true utility of this compound is realized in the synthesis of complex peptides. The orthogonal nature of the protecting groups allows for a multi-step, highly controlled synthetic sequence on the solid support.

Caption: Orthogonal deprotection workflow in SPPS using Fmoc, Aloc, and acid-labile groups.

Experimental Protocol 1: Incorporation of this compound

This protocol describes the standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

| Reagent/Parameter | Specification | Purpose |

| Resin | Rink Amide or 2-Chlorotrityl | Solid support |

| Amino Acid | This compound (3-5 equiv.) | Building block |

| Coupling Reagent | HBTU/HATU (2.9-4.9 equiv.) | Carboxyl activation |

| Base | DIPEA/NMM (6-10 equiv.) | Activation & pH maintenance |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

| Reaction Time | 1-2 hours | Coupling reaction |

| Temperature | Room Temperature | Standard condition |

Methodology:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Activation Solution: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-5 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activation solution to the prepared resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test or Chloranil test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.

Experimental Protocol 2: Selective On-Resin Aloc Group Deprotection

This protocol details the selective removal of the Aloc protecting group from the ornithine side chain.[13]

| Reagent/Parameter | Specification | Purpose |

| Catalyst | Pd(PPh₃)₄ (0.1-0.3 equiv.) | Palladium(0) source |

| Scavenger | Phenylsilane (PhSiH₃) (20-25 equiv.) | Allyl group acceptor |

| Solvent | Dichloromethane (DCM), anhydrous | Anhydrous reaction medium |

| Reaction Time | 20-30 minutes | Deprotection reaction |

| Atmosphere | Inert (Argon or Nitrogen) | Protects catalyst from oxidation |

Methodology:

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) to ensure it is free of DMF.

-

Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ in anhydrous DCM. Note: This solution should be prepared fresh and handled under an inert atmosphere as the catalyst is sensitive to oxygen.

-

Deprotection Reaction: Add the catalyst solution to the resin, followed immediately by the addition of the phenylsilane scavenger. Agitate the slurry under an inert atmosphere for 20-30 minutes. The resin may turn dark yellow or orange.

-

Repeat (Recommended): Drain the solution and repeat the deprotection step (Steps 2-3) with fresh reagents to ensure complete removal of the Aloc group.[13]

-

Thorough Washing: Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is: DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to chelate residual palladium), followed by DMF (5x) and DCM (5x).

-

Confirmation: Cleave a small amount of resin using a standard TFA cocktail and analyze by LC-MS to confirm the mass corresponding to the Aloc-deprotected peptide.[13]

Experimental Protocol 3: On-Resin Lactam Bridge Formation

Following Aloc deprotection, the newly freed δ-amino group of ornithine can be coupled with the C-terminal carboxyl group (cleaved from a hyper-acid-labile resin like 2-chlorotrityl) or an activated side-chain carboxyl of another residue (e.g., Asp or Glu) to form a cyclic peptide. This protocol describes a head-to-tail cyclization.

| Reagent/Parameter | Specification | Purpose |

| Peptide | Fully protected, N-terminal Fmoc removed, Orn side-chain deprotected | Linear precursor |

| Coupling Reagent | PyBOP/HATU (3 equiv.) | Intramolecular amide bond formation |

| Base | DIPEA/NMM (6 equiv.) | Activation |

| Solvent | DMF or NMP | Reaction medium |

| Concentration | High Dilution (~0.5-1 mM) | Favors intramolecular vs. intermolecular reaction |

| Reaction Time | 4-24 hours | Cyclization reaction |

Methodology:

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptide precursor using 20% piperidine in DMF. Wash thoroughly.

-

Aloc Deprotection: Perform selective Aloc deprotection as described in Protocol 2. Wash thoroughly.

-

Cyclization: In a large reaction vessel to ensure high dilution, add the coupling reagent and base in fresh DMF. Agitate the resin for 4-24 hours. Monitor the reaction by cleaving small aliquots and analyzing via LC-MS.

-

Final Cleavage & Purification: Once cyclization is complete, wash the resin, dry it, and perform the final cleavage and global deprotection of all remaining side-chain groups using a suitable TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the resulting cyclic peptide by RP-HPLC.

Troubleshooting and Expert Insights

-

Incomplete Aloc Deprotection: This is often due to catalyst deactivation or insufficient scavenger. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere. Repeating the deprotection step is highly recommended for quantitative removal.[13]

-

Catalyst Contamination: Residual palladium can interfere with subsequent steps and is difficult to remove from the final peptide. The washing step with a chelating agent like sodium diethyldithiocarbamate is critical for ensuring a clean final product.

-

Dimerization during Cyclization: The formation of dimers or oligomers is a common side reaction during cyclization.[14] This is primarily controlled by reaction concentration. Performing the cyclization under high dilution conditions favors the intramolecular reaction over intermolecular polymerization.

-

Racemization: While generally low with modern coupling reagents, racemization can occur during activation. Using reagents like HATU or PyBOP and carefully controlling the amount of base can minimize this risk.

Conclusion

This compound is more than a mere amino acid derivative; it is a strategic enabler for the synthesis of complex, next-generation peptide therapeutics. Its meticulously designed orthogonal protection scheme provides the chemical precision necessary to perform selective side-chain modifications on-resin, a critical capability for constructing cyclic and branched peptides.[15] The incorporation of a D-enantiomer further imparts valuable proteolytic resistance, directly addressing one of the primary challenges in peptide drug development.[9] By understanding the distinct role of each component and mastering the associated experimental protocols, researchers can unlock new possibilities in peptide design, accelerating the discovery of novel molecules with enhanced stability, potency, and therapeutic efficacy.

References

-

Camarero, J. A., & Muir, T. W. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 121(23), 5597–5598. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

-

LifeTein. Should My Peptides Have D-Amino Acids?. [Link]

-

Paradis-Bas, M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(5), 304-309. [Link]

-

CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

-

Zou, J., et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. ACS Chemical Neuroscience, 7(5), 549-557. [Link]

-

Tiraferri, D., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(49), 9146–9151. [Link]

-

PubChem. Fmoc-Orn(Alloc)-OH. [Link]

-

Reso, A. D., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 9(4), e94951. [Link]

-

Gyros Protein Technologies. SPPS Tips For Success. [Link]

-

Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Auburn University. Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. [Link]

-

Wu, Z. P., & Liu, C. F. (2011). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Open Organic Chemistry Journal, 5, 21-27. [Link]

-

CHEMET INDIA. Fmoc-D-Orn(Alloc)-OH. [Link]

-

van Heel, A. J., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 10(3), 549-559. [Link]

-

Propeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Liscum, A. T., et al. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology, 16(11), 2314–2322. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. lifetein.com [lifetein.com]

- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. cws.auburn.edu [cws.auburn.edu]

- 15. Fmoc-Dab(Alloc)-OH | 204316-32-5 | Benchchem [benchchem.com]

Orthogonal Protection in Peptide Synthesis: A Technical Guide to the Fmoc/Aloc Strategy

Introduction: The Imperative of Selectivity in Complex Synthesis

In the sophisticated landscape of peptide and small molecule synthesis, particularly within drug development, the precise and predictable assembly of molecular components is paramount. Unwanted side reactions can lead to a cascade of impurities, complicating purification and compromising yield. The principle of orthogonal protection is the cornerstone of modern synthetic strategy, enabling chemists to selectively unmask specific reactive sites within a molecule while others remain shielded.[1] This guide provides an in-depth exploration of a powerful orthogonal pairing: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the palladium-cleavable allyloxycarbonyl (Aloc) group.[2] Understanding the nuances of this combination empowers researchers to construct complex peptides and other molecules with a high degree of control and fidelity.

This document will delve into the chemical underpinnings of both Fmoc and Aloc protecting groups, their respective deprotection mechanisms, and the strategic advantages of their combined use. We will further provide field-proven experimental protocols, offering a practical framework for the successful implementation of this orthogonal strategy in your laboratory.

Pillar 1: The Chemistry of the Fmoc Protecting Group

The Fmoc group is a mainstay in modern solid-phase peptide synthesis (SPPS) for the temporary protection of α-amino groups.[3][4] Its utility stems from its remarkable stability to acidic conditions, while being readily cleaved by mild bases, a defining characteristic of the widely adopted Fmoc/tBu orthogonal strategy.[1][5]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[3][6] The latter is often preferred due to its enhanced stability.[3]

Deprotection: The lability of the Fmoc group to base is attributed to the acidic nature of the proton at the C9 position of the fluorenyl ring system.[7] In the presence of a base, typically a secondary amine like piperidine, this proton is abstracted, initiating a β-elimination reaction.[3][7] This process releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[8] The secondary amine used for deprotection also serves to trap the reactive DBF intermediate, forming a stable adduct and driving the reaction to completion.[7]

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong UV absorbance.[5][9]

Pillar 2: The Chemistry of the Aloc Protecting Group

The allyloxycarbonyl (Aloc) protecting group offers a distinct mode of cleavage, providing an invaluable layer of orthogonality in complex synthetic schemes.[10] It is stable to both the acidic and basic conditions typically used to remove other common protecting groups like Boc and Fmoc, respectively.[11][12]

Mechanism of Aloc Protection and Deprotection

Protection: The Aloc group is introduced to an amine via reaction with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base.[2][13]

Deprotection: The removal of the Aloc group is achieved under mild conditions through a palladium(0)-catalyzed reaction.[10][13] The catalytic cycle is initiated by the coordination of the palladium(0) complex to the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex.[13][14] This key intermediate then undergoes nucleophilic attack by a scavenger, such as phenylsilane (PhSiH₃), morpholine, or dimedone, which regenerates the palladium(0) catalyst and releases the unstable carbamic acid.[10][13] The carbamic acid subsequently decarboxylates to yield the free amine.[13]

Caption: Palladium(0)-catalyzed deprotection of the Aloc group.

The choice of scavenger is critical and can influence the reaction kinetics and the formation of byproducts. Phenylsilane is a widely used and efficient scavenger for this purpose.[10]

Pillar 3: The Fmoc/Aloc Orthogonal Strategy in Practice

The true power of the Fmoc/Aloc pairing lies in their complete orthogonality. The base-labile Fmoc group can be removed without affecting the Aloc group, and conversely, the Aloc group can be cleaved under palladium catalysis while the Fmoc group remains intact.[8][15] This allows for the selective deprotection and modification of specific sites within a molecule, which is particularly advantageous for the synthesis of:

-

Branched and Cyclic Peptides: The Aloc group can be used to protect the side chain of an amino acid, such as lysine.[15][16] After the peptide backbone is assembled using Fmoc chemistry, the Aloc group can be selectively removed to allow for on-resin cyclization or the attachment of another peptide chain.[15][17]

-

Peptide Conjugates: The selective deprotection of an Aloc-protected side chain provides a handle for the site-specific attachment of labels, such as fluorescent dyes or biotin, as well as larger molecules like polyethylene glycol (PEG).[15]

-

Complex Small Molecules: In medicinal chemistry, this orthogonal strategy facilitates the synthesis of complex scaffolds with multiple functional groups that require differential protection.

Data Presentation: Deprotection Conditions

| Protecting Group | Deprotection Reagent | Solvent | Typical Conditions |

| Fmoc | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | Room temperature, 2 x 10 min |

| Aloc | Pd(PPh₃)₄ (catalyst) & Phenylsilane (scavenger) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Room temperature, 30-60 min, inert atmosphere |

Data compiled from multiple sources.[9][10][12][18]

Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on the specific substrate and synthetic context.

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[3]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and then drain.[3]

-

Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Confirmation: A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: On-Resin Aloc Deprotection

-

Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).[1]

-

Reagent Preparation: In a separate flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents based on resin loading) in anhydrous DCM.[18]

-

Scavenger Addition: Add the scavenger (e.g., phenylsilane, 20 equivalents) to the catalyst solution.[18]

-

Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-60 minutes.[12][18]

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3-5 times) to remove the palladium catalyst and scavenger byproducts.[18]

-

Confirmation: A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the Aloc group.[18]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 12. peptide.com [peptide.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. nbinno.com [nbinno.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

Introduction: The Strategic Role of Fmoc-D-Orn(Aloc)-OH in Peptide Synthesis

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Orn(Aloc)-OH

Nα-Fmoc-Nδ-Aloc-D-ornithine (this compound) is a specialized amino acid derivative of paramount importance in advanced solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain δ-amino function, enables sophisticated orthogonal synthesis strategies. This design allows for the selective deprotection of the side chain while the peptide remains anchored to the resin and the N-terminus is still protected, opening avenues for on-resin cyclization, branching, or the attachment of reporter molecules.

This guide provides an in-depth exploration of two critical physicochemical properties of this compound: its solubility in common laboratory solvents and its chemical stability under various conditions. A thorough understanding of these characteristics is not merely academic; it is fundamental to ensuring high coupling efficiencies, minimizing side reactions, and ultimately achieving a high purity of the target peptide. The protocols and data presented herein are synthesized from established chemical principles and field-proven best practices to empower researchers in drug development and chemical biology.

Compound Identification

| Property | Identifier |

|---|---|

| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid |

| Synonyms | Fmoc-D-Ornithine(Aloc)-OH, N-Fmoc-N'-allyloxycarbonyl-D-ornithine |

| CAS Number | 214750-74-0[1] |

| Molecular Formula | C₂₄H₂₆N₂O₆[1][2][3] |

| Molecular Weight | ~438.47 g/mol [1][3][4] |

Part 1: Solubility Profile

The dissolution of the incoming amino acid is the prerequisite for any successful coupling reaction in SPPS. Incomplete solubilization leads directly to failed couplings and the generation of deletion sequences, which are often difficult to separate from the desired product. The solubility of this compound is governed primarily by the large, hydrophobic Fmoc group, which necessitates the use of polar aprotic solvents.

Solvent Selection and Qualitative Solubility

While precise quantitative solubility data is often proprietary or system-dependent, a wealth of empirical evidence provides a reliable guide for solvent selection. The following table summarizes the general solubility of this compound in solvents commonly used in peptide synthesis.

| Solvent | General Solubility | Causality and Field-Proven Insights |

| N,N-Dimethylformamide (DMF) | Excellent | The industry standard for SPPS. Its high polarity effectively solvates the peptide backbone and the Fmoc group. Trustworthiness Advisory: DMF can slowly degrade to form dimethylamine, a weak base that can cause premature Fmoc deprotection over extended storage in solution.[5][6] Always use high-purity, amine-free grade DMF. |

| N-Methyl-2-pyrrolidone (NMP) | Excellent | A common alternative to DMF, sometimes exhibiting superior solvating power for complex or aggregation-prone sequences.[5][6] It is also less prone to forming basic impurities. |

| Dimethyl Sulfoxide (DMSO) | Good | An exceptionally strong polar aprotic solvent. While not typically used as the primary solvent due to its viscosity and difficulty to remove, it is an invaluable additive (e.g., 10% v/v in DMF) for dissolving particularly difficult-to-solubilize amino acid derivatives.[6][7] |

| Dichloromethane (DCM) | Poor to Limited | Generally a poor solvent for free Fmoc-amino acids and is more commonly employed for resin washing steps or in Boc-based synthesis.[5][6] |

| Tetrahydrofuran (THF) | Moderate | Can be used, but is generally less effective than DMF or NMP for achieving the concentrations required for automated synthesis.[5] |

| Water | Insoluble | The hydrophobicity of the Fmoc protecting group renders the molecule virtually insoluble in purely aqueous solutions.[5] |

Experimental Protocol: Quantitative Solubility Determination

To ensure protocol integrity, quantitative solubility should be determined experimentally in the specific solvent and at the concentration required for your synthesis. This protocol provides a self-validating method using HPLC.

Objective: To accurately determine the saturation solubility of this compound in a chosen solvent at a defined temperature.

Materials:

-

This compound

-

Peptide-synthesis grade solvent (e.g., DMF)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge and tubes

-

Calibrated pipettes

-

HPLC system with a UV detector (set to ~265 nm or 301 nm)[5]

-

Reversed-phase C18 column

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20 mg) to a known volume of solvent (e.g., 1.0 mL) in a sealed vial. The presence of undissolved solid is essential.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Solid:

-

Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.

-

-

Sample Preparation for HPLC:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL).

-

Perform a serial dilution with a suitable mobile phase (e.g., 50:50 Acetonitrile/Water) to bring the concentration into the linear range of the HPLC calibration curve. A 1:100 or 1:1000 dilution is typical.

-

-

HPLC Analysis & Quantification:

-

Prepare a calibration curve using known concentrations of this compound.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the quantitative solubility.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination.

Part 2: Stability Profile and Degradation Pathways

The chemical stability of this compound is critical for its storage and effective use in synthesis. Degradation can lead to the formation of impurities that compromise the final peptide.

Key Factors Influencing Stability

-

pH / Basicity: The Fmoc group is the most sensitive moiety. It is rapidly cleaved by secondary amines (e.g., piperidine) via a β-elimination mechanism.[8] It is also labile to tertiary amines, albeit more slowly, and even to trace amines in low-quality DMF.[5][8] The Aloc group and the peptide backbone are generally stable under these conditions.

-

Acidity: The compound is stable to acids, which is the principle of the Fmoc/tBu orthogonal strategy. Both the Fmoc and Aloc protecting groups withstand treatment with trifluoroacetic acid (TFA) used for final peptide cleavage from most resins.[8]

-

Palladium Catalysts: The Aloc group is specifically designed to be cleaved by palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[9] This is a deliberate chemical reaction, not degradation, but highlights a specific chemical sensitivity.

-

Temperature and Light: As with most complex organic molecules, long-term stability is enhanced by low temperatures. While not exceptionally light-sensitive, storage in the dark is a standard precautionary measure.

-

Moisture: The compound is a carboxylic acid and can be hygroscopic. Moisture can interfere with activation chemistry during coupling. Storage in a desiccated environment is crucial.

Common Degradation Pathways

-

Premature Fmoc Deprotection: The most common degradation pathway during storage of solutions or in the synthesizer vial is the slow cleavage of the Fmoc group by basic impurities in solvents, leading to the free amine.

-

Hydrolysis: While slower, hydrolysis of the ester linkage in the Aloc group or amide bonds is a potential long-term degradation pathway for peptides in solution, especially at non-neutral pH. For the solid compound, this risk is minimal if stored dry.

Recommended Storage and Handling

-

Long-Term Storage: Store the solid compound at -20°C in a tightly sealed container under argon or nitrogen, placed inside a desiccator.

-

Solutions: Solutions of this compound in DMF or NMP should be prepared fresh for each synthesis. If short-term storage is unavoidable, keep the solution at 2-8°C and use within 24-48 hours.

-

Handling: Always handle the solid compound in a well-ventilated area or fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To assess the stability of this compound in a specific solvent over time under defined conditions.

Materials:

-

Same as Section 1.2, plus a thermostatically controlled oven or water bath.

Methodology:

-

Solution Preparation:

-

Prepare a solution of this compound in the test solvent (e.g., DMF) at a known concentration (e.g., 0.2 M).

-

-

Incubation:

-

Aliquot the solution into several sealed vials.

-

Store one vial at a control temperature (e.g., -20°C).

-

Place the other vials at the test temperature (e.g., 25°C or 40°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., t=0, 24h, 48h, 72h, 1 week), retrieve one vial from the test condition and the control vial.

-

Prepare a diluted sample suitable for HPLC analysis as described in Section 1.2.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Monitor the chromatogram for:

-

A decrease in the area of the main this compound peak.

-

The appearance of new peaks corresponding to degradation products (e.g., the fully deprotected amino acid or the dibenzofulvene adduct).

-

-

Calculate the percentage purity at each time point by dividing the main peak area by the total area of all peaks.

-

Visualization: Stability Assessment Workflow

Caption: Workflow for HPLC-based stability assessment.

Conclusion

This compound is a powerful tool for peptide chemists, but its effective use is contingent upon a rigorous understanding of its solubility and stability. Optimal solubility is achieved in high-purity polar aprotic solvents like DMF and NMP, with experimental verification recommended for critical applications. Stability is maintained by adhering to strict storage and handling protocols, primarily involving cold, dry, and inert conditions to protect the base-labile Fmoc group. By implementing the scientifically grounded protocols and insights detailed in this guide, researchers can mitigate risks of synthesis failure, improve the quality of their crude peptides, and harness the full potential of this versatile building block.

References

-

Fmoc-Orn(Alloc)-OH | C24H26N2O6 | CID 2756120 . PubChem. [Link]

-

Fmoc-Orn(Aloc)-OH [147290-11-7] . Aapptec Peptides. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . UCI Department of Chemistry. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry . Aapptec. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-Orn(Alloc)-OH | C24H26N2O6 | CID 2756120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Alloc Group Cleavage in Peptide Synthesis

Intended for: Researchers, Scientists, and Drug Development Professionals

Abstract

The allyloxycarbonyl (Alloc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS), prized for its unique cleavage conditions that offer orthogonality to many other commonly used protecting groups.[1][2][3] This guide provides a comprehensive exploration of the palladium-catalyzed deprotection of the Alloc group. We will delve into the intricacies of the reaction mechanism, including the formation of the pivotal π-allyl palladium complex and the crucial role of scavengers in ensuring a clean and efficient reaction. Furthermore, this document will equip researchers with detailed experimental protocols for both solid-phase and solution-phase deprotection, a comparative analysis of various scavenger reagents, and field-proven insights for troubleshooting common challenges.

The Principle of Orthogonality and the Role of the Alloc Group

In the complex, multi-step process of peptide synthesis, the strategy of orthogonal protection is fundamental.[2][4][5] This approach utilizes a variety of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the precise and sequential elongation of the peptide chain without unintended modifications to other parts of the molecule.[2][4]

The Alloc group is a carbamate-based protecting group that is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively.[3] Its removal is achieved under mild, near-neutral conditions through palladium(0)-catalyzed allylic cleavage, making it an invaluable tool for the synthesis of complex peptides, including cyclic and branched structures.[1][3][6]

The Core Mechanism: A Palladium-Catalyzed Cascade

The cleavage of the Alloc group is a catalytic cycle initiated by a palladium(0) complex, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][7] The process can be dissected into three key stages:

2.1. Oxidative Addition and Formation of the π-Allyl Palladium Complex:

The catalytic cycle begins with the coordination of the palladium(0) catalyst to the allyl group of the Alloc-protected amine.[1][7] This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond, displacing the carbamate and forming a π-allyl palladium(II) complex.[1][7][8][9][10] The carbamate then decarboxylates to liberate the free amine.[1]

2.2. The Indispensable Role of the Scavenger:

The π-allyl palladium complex is a stable intermediate. To regenerate the palladium(0) catalyst and drive the reaction to completion, a scavenger is introduced. The scavenger acts as a nucleophile that attacks the π-allyl complex, transferring the allyl group from the palladium to the scavenger.[3][7] This step is critical to prevent side reactions, such as the re-allylation of the newly deprotected amine.[3][11]

2.3. Reductive Elimination and Catalyst Regeneration:

Following the transfer of the allyl group to the scavenger, the palladium complex undergoes reductive elimination, regenerating the active palladium(0) catalyst which can then participate in a new catalytic cycle.[7]

Diagrammatic Representation of the Catalytic Cycle:

Caption: Catalytic cycle of palladium in Alloc group cleavage.

Scavengers: The Key to a Successful Deprotection

The choice of scavenger is critical for the efficiency and cleanliness of the Alloc deprotection. An ideal scavenger should be a soft nucleophile that readily reacts with the π-allyl palladium complex but does not interfere with other functional groups in the peptide.

| Scavenger | Typical Equivalents | Advantages | Disadvantages |

| Phenylsilane (PhSiH₃) | 20 | Highly efficient, clean reaction profile.[12][13] | Can be sensitive to air and moisture. |

| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 | Fast deprotection, avoids allylamine side-formation.[11][14][15] | May require careful handling. |

| Morpholine | - | Effective scavenger. | Can be less efficient than other options.[15] |

| Tributyltin hydride (Bu₃SnH) | - | Effective for hydrostannolytic deprotection.[16] | Tin byproducts can be difficult to remove. |

| Sodium borohydride (NaBH₄) | - | Can be used as a hydride donor.[17] | May reduce other functional groups if not used carefully. |

Field-Proven Insight: For most standard applications on solid phase, Phenylsilane is the scavenger of choice due to its high efficiency and the volatile nature of its byproducts.[12][13] However, for sensitive substrates or when side reactions are a concern, amine-borane complexes offer a milder and effective alternative.[11][14]

Experimental Protocols

4.1. Solid-Phase Alloc Deprotection Protocol

This protocol is a robust starting point for the removal of the Alloc group from a peptide synthesized on a solid support.

Caption: Workflow for solid-phase Alloc deprotection.

Step-by-Step Methodology:

-

Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM). Wash the resin thoroughly with DCM (3 x 1 min) to remove any residual solvents or reagents from previous steps.[12]

-

Deprotection Solution Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 - 0.25 equivalents relative to the resin loading) in DCM. To this solution, add phenylsilane (20 equivalents).[12] Note: This solution should be prepared fresh and used immediately.

-

Reaction: Add the deprotection solution to the resin-containing reaction vessel.

-

Incubation: Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[12][13] The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst, although some studies suggest it can be tolerant to atmospheric conditions for single deprotections.[18]

-

Wash: Drain the deprotection solution and wash the resin extensively with DCM (3 x 1 min).

-

Repeat (Optional but Recommended): For complete removal of the Alloc group, it is advisable to repeat the deprotection cycle (steps 3-5) one more time.[7][12]

-

Final Washes: After the final deprotection cycle, wash the resin thoroughly with DCM (3 x 1 min), followed by methanol (1 x 1 min), and finally again with DCM (3 x 1 min) to remove all traces of the catalyst and scavenger byproducts.[7]

-

Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.[12]

4.2. Solution-Phase Alloc Deprotection

The principles of Alloc deprotection in solution are similar to the solid-phase method, with adjustments made for work-up and purification.

Typical Conditions:

-

Substrate: Alloc-protected peptide or amino acid in a suitable solvent (e.g., DCM, THF).

-

Catalyst: Pd(PPh₃)₄ (catalytic amount, typically 1-5 mol%).

-

Scavenger: Phenylsilane or an amine-borane complex.

-

Temperature: Room temperature.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically concentrated, and the product is purified by column chromatography to remove the catalyst and scavenger byproducts.

Troubleshooting and Field-Proven Insights

5.1. Incomplete Deprotection:

-

Cause: Insufficient catalyst, inactive catalyst, or insufficient reaction time.

-

Solution:

5.2. Side Reactions:

-

Cause: Inefficient scavenging of the allyl group, leading to re-allylation of the deprotected amine or other nucleophilic side chains.

-

Solution:

5.3. Catalyst Poisoning:

-

Cause: Certain amino acid residues, particularly those containing sulfur (e.g., Cysteine, Methionine), can potentially coordinate with and deactivate the palladium catalyst.

-

Solution:

-

Increase the catalyst loading.

-

Perform the deprotection at a slightly elevated temperature if using microwave synthesis.[6]

-

Conclusion

The palladium-catalyzed cleavage of the Alloc protecting group is a powerful and versatile tool in the peptide chemist's arsenal. A thorough understanding of the underlying mechanism, particularly the roles of the palladium catalyst and the scavenger, is paramount for its successful implementation. By following robust experimental protocols and being mindful of potential pitfalls, researchers can leverage the orthogonality of the Alloc group to synthesize complex and challenging peptides with high fidelity.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 11. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pure.uva.nl [pure.uva.nl]

- 17. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]

- 18. biotage.com [biotage.com]

- 19. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry

For researchers, scientists, and drug development professionals engaged in the intricate science of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology stands as the preeminent and most widely adopted strategy.[1][2] Its robustness, amenability to automation, and the milder reaction conditions it employs have solidified its position as the cornerstone of modern peptide chemistry, enabling the creation of complex peptide molecules for a vast range of therapeutic and research applications.[3][4]

This in-depth technical guide provides a comprehensive exploration of the core principles of Fmoc chemistry, moving beyond a mere recitation of procedural steps to delve into the causality behind experimental choices. We will dissect the intricate mechanisms of each stage of the synthesis cycle, explore the critical role of reagents and resins, and provide detailed, field-proven protocols. This guide is designed to serve as a self-validating system, empowering you to not only execute peptide synthesis with precision but also to troubleshoot and optimize your workflows with a deep, mechanistic understanding.